N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycine
Overview
Description
N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycine is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline ring system fused with a pyridine ring and a glycine moiety
Scientific Research Applications
N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycine has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Skraup synthesis for the quinoline ring, which includes the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . The pyridine ring can be introduced through a Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone . The final step involves coupling the quinoline-pyridine intermediate with glycine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of greener solvents and catalysts is often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline and pyridine derivatives.
Mechanism of Action
The mechanism of action of N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can interact with biological macromolecules, influencing various biochemical pathways . The quinoline and pyridine rings allow for π-π stacking interactions with nucleic acids, potentially leading to DNA intercalation and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-pyridin-2-yl-quinoline-4-carboxylic acid
- 2-pyridin-3-yl-quinoline-4-carboxylic acid
- 2-phenyl-quinoline-4-carboxylic acid
Uniqueness
N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycine is unique due to the presence of the glycine moiety, which imparts additional functional versatility.
Properties
IUPAC Name |
2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-16(22)10-19-17(23)12-9-15(14-7-3-4-8-18-14)20-13-6-2-1-5-11(12)13/h1-9H,10H2,(H,19,23)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNRZHWJYRSEND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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